molecular formula C5H5ClN2O B11764953 2-Chloro-1-(1H-pyrazol-3-yl)ethanone

2-Chloro-1-(1H-pyrazol-3-yl)ethanone

Cat. No.: B11764953
M. Wt: 144.56 g/mol
InChI Key: GCKBWDKTZSCAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1H-pyrazol-3-yl)ethanone typically involves the reaction of 3-pyrazolecarboxaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole ketones or carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

Scientific Research Applications

2-Chloro-1-(1H-pyrazol-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

    1-(1H-Pyrazol-3-yl)ethanone: Lacks the chlorine atom, resulting in different reactivity and applications.

    2-Bromo-1-(1H-pyrazol-3-yl)ethanone: Similar structure but with a bromine atom, leading to variations in chemical behavior.

    1-(1H-Pyrazol-3-yl)propanone: Longer carbon chain, affecting its physical and chemical properties.

Uniqueness: 2-Chloro-1-(1H-pyrazol-3-yl)ethanone is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

2-chloro-1-(1H-pyrazol-5-yl)ethanone

InChI

InChI=1S/C5H5ClN2O/c6-3-5(9)4-1-2-7-8-4/h1-2H,3H2,(H,7,8)

InChI Key

GCKBWDKTZSCAAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.